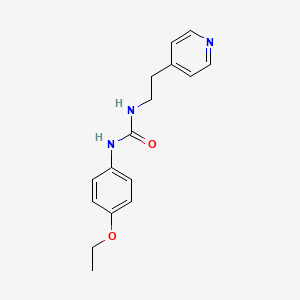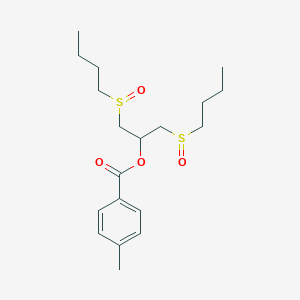
1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of butylsulfinyl groups attached to a propan-2-yl backbone, which is further esterified with 4-methylbenzoate. The unique structural features of this compound make it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propan-2-yl Backbone: The initial step involves the preparation of the propan-2-yl backbone through a series of reactions, such as alkylation or reduction.
Introduction of Butylsulfinyl Groups: The butylsulfinyl groups are introduced via sulfoxidation reactions, where butyl sulfides are oxidized to sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification with 4-Methylbenzoate: The final step involves the esterification of the propan-2-yl backbone with 4-methylbenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfoxide groups can be further oxidized to sulfones using strong oxidizing agents like potassium permanganate or peracids.
Reduction: The sulfoxide groups can be reduced back to sulfides using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the 4-methylbenzoate moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate involves its interaction with molecular targets through its functional groups. The sulfoxide groups can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(aryloxy)propan-2-amines: Known for their antileishmanial activity.
1,3-Bis(1,2,4-triazol-1-yl)propane: Used in various chemical reactions and as a ligand in coordination chemistry.
1,3-Bis(4-aminophenyl)-2-propylbenzene: Utilized in the synthesis of polymers and materials.
Uniqueness
1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate is unique due to its combination of butylsulfinyl and 4-methylbenzoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in multiple fields make it a valuable compound for research and development.
Propriétés
IUPAC Name |
1,3-bis(butylsulfinyl)propan-2-yl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4S2/c1-4-6-12-24(21)14-18(15-25(22)13-7-5-2)23-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQKCAJAHKMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(CS(=O)CCCC)OC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[(E)-[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate](/img/structure/B4964958.png)
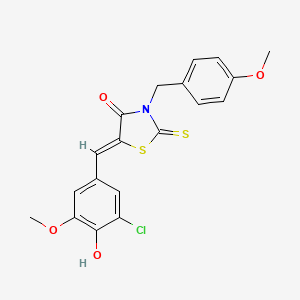
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)
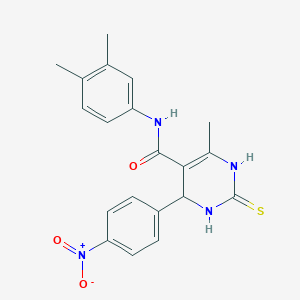
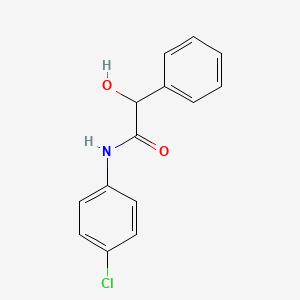
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)
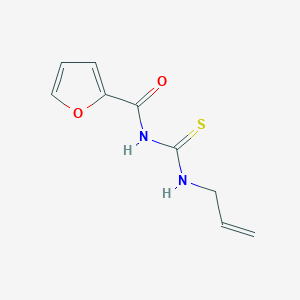
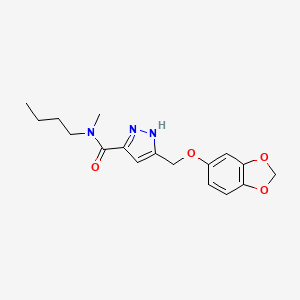

![2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4965026.png)
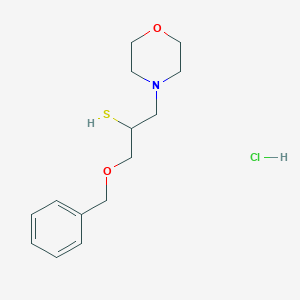
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)
![1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4965050.png)
